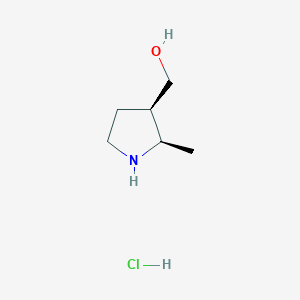
Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS number 1821783-96-3 . It has a linear formula of C6H14ClNO .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H14ClNO . The molecular weight of the compound is 115.1748 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 115.1748 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Applications De Recherche Scientifique
Hydrogen Production from Methanol
García et al. (2021) review the hydrogen production from methanol thermochemical conversion, highlighting the significance of methanol as a liquid hydrogen carrier. The paper discusses catalyst development and reactor technology for methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, emphasizing the prospective development of a hydrogen-methanol economy Energy, G. García, E. Arriola, Wei-hsin Chen, M. D. de Luna, 2021.
Thermal Energy Transport System
Liu et al. (2002) reviewed the synthesis and decomposition reactions of methanol for thermal energy transport systems. This study explores energy conservation and global environment protection through a two-step liquid-phase methanol synthesis process, focusing on catalyst development and liquid-phase reactor technology. This research has implications for recovering wasted or unused discharged heat from industrial sources Jsme International Journal Series B-fluids and Thermal Engineering, Qiusheng Liu, A. Yabe, Shiro Kajiyama, K. Fukuda, 2002.
Cryopreservation of Microorganisms
Hubálek (2003) provides insights into the cryopreservation of microorganisms, mentioning methanol among the cryoprotective additives used in the frozen storage of various microorganisms. This review summarizes experimental findings on the cryoprotective activity of common additives, including methanol, and discusses mechanisms of action Cryobiology, Z. Hubálek, 2003.
Methanol Reforming for Hydrogen Production
Yong et al. (2013) review the use of Cu-based catalysts in methanol reforming for hydrogen production, a crucial process in proton-exchange membrane fuel cell technology. The paper discusses the kinetic, compositional, and morphological characteristics of commonly used catalysts and presents various surface reaction mechanisms and schemes International Journal of Hydrogen Energy, Siek-Ting Yong, C. Ooi, S. Chai, X. Wu, 2013.
Safety and Hazards
The safety information for “Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
Propriétés
IUPAC Name |
[(2R,3R)-2-methylpyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(4-8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSCPSGLCWAQT-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609526.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2609527.png)


![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2609531.png)
![5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione](/img/structure/B2609532.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2609537.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclohexylacetamide](/img/structure/B2609539.png)



![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2609545.png)
